molecular formula C18H29NO4 B5806071 N-(1,1-dimethylpropyl)-3,4,5-triethoxybenzamide

N-(1,1-dimethylpropyl)-3,4,5-triethoxybenzamide

Cat. No. B5806071
M. Wt: 323.4 g/mol
InChI Key: ULKMDJOAIHYORD-UHFFFAOYSA-N
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Description

"N-(1,1-dimethylpropyl)-3,4,5-triethoxybenzamide" is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. While the specific details on this compound are limited, the synthesis and characterization of structurally related compounds provide valuable insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride in the presence of a suitable solvent, such as THF (tetrahydrofuran), to form the corresponding benzamide compound. This process can be tailored to introduce specific substituents on the benzene ring, such as triethoxy groups, by choosing the appropriate acyl chloride precursor (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be significantly influenced by intermolecular interactions, such as dimerization and crystal packing. Studies using X-ray crystallography and DFT (Density Functional Theory) calculations can reveal how these interactions impact the molecular geometry, including bond lengths, bond angles, and dihedral angles. Such analyses indicate the importance of intermolecular forces in determining the overall structure of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, owing to the presence of directing groups in their structure. These reactions can modify the compound's properties and enhance its utility in organic synthesis and materials science (Al Mamari & Al Lawati, 2019).

Mechanism of Action

Target of Action

The primary targets of 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It’s hypothesized that this compound may interact with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways that 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide might affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are areas of ongoing research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide interacts with its targets and exerts its effects . Specific details about how these factors influence this compound are currently unknown .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of new benzamide derivatives is an active area of research, particularly in the development of new pharmaceuticals . This compound could potentially be studied for its biological activity and potential therapeutic effects.

properties

IUPAC Name

3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-7-18(5,6)19-17(20)13-11-14(21-8-2)16(23-10-4)15(12-13)22-9-3/h11-12H,7-10H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKMDJOAIHYORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide

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